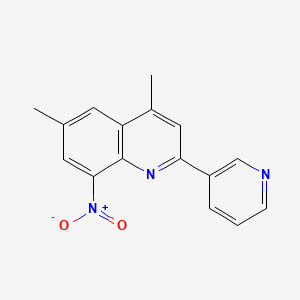

4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

918530-13-9 |

|---|---|

Molekularformel |

C16H13N3O2 |

Molekulargewicht |

279.29 g/mol |

IUPAC-Name |

4,6-dimethyl-8-nitro-2-pyridin-3-ylquinoline |

InChI |

InChI=1S/C16H13N3O2/c1-10-6-13-11(2)8-14(12-4-3-5-17-9-12)18-16(13)15(7-10)19(20)21/h3-9H,1-2H3 |

InChI-Schlüssel |

CVBKRFFREMTLEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2C)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedländer Synthesis

This classical method involves the condensation of an aniline derivative with a carbonyl compound followed by cyclization to form the quinoline skeleton.

Nitration

The nitro group is introduced at the 8th position through electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures (0–5°C) to achieve yields of approximately 65%.

Pyridine Ring Formation

The incorporation of the pyridine moiety can be accomplished via cyclization reactions with suitable pyridine precursors.

Catalytic Hydrogenation

This step can be employed to reduce the nitro group to an amine, facilitating further functionalization.

Table 1: Summary of Synthetic Routes and Yields

| Reaction Type | Conditions | Yield |

|---|---|---|

| Friedländer synthesis | PPA, 90°C, solvent-free | 60–75% |

| Pyridinyl group incorporation | Pd catalysis, DMF, 80°C | ~50% |

| Nitro group introduction | HNO₃/H₂SO₄, 0–5°C | 65% |

The reactivity of the nitro group and the pyridinyl substituent significantly influences subsequent chemical transformations:

Reactivity of the Nitro Group

The nitro group is highly electrophilic, allowing for:

- Reduction : Catalytic hydrogenation can convert the nitro group to an amine.

- Nucleophilic Substitution : In polar aprotic solvents like DMSO, it can participate in SNAr reactions.

- Cyclization : Under basic conditions, it can facilitate intramolecular cyclization.

Pyridin-3-yl Substituent Reactivity

The pyridine ring acts as a directing group in electrophilic substitutions and can engage in cross-coupling reactions:

- Electrophilic Substitution : Bromination occurs preferentially at the 4-position.

- Coordination Chemistry : The nitrogen atom can bind to transition metals, enabling catalytic applications.

Table 2: Selected Transformations of the Quinoline Core

| Reaction | Product | Conditions | Yield |

|---|---|---|---|

| C-H arylation | 3-Arylquinoline derivative | Pd(OAc)₂, Ag₂CO₃ | 55% |

| Oxidation of 2-methyl | 2-Acetylquinoline | MnO₂, CH₂Cl₂ | 70% |

| Tropolone formation | 2-(Quinolin-2-yl)-1,3-tropolone | o-quinone, RT | 48% |

Analyse Chemischer Reaktionen

Table 1: Synthetic Routes and Yields

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Friedländer synthesis | PPA, 90°C, solvent-free | 60–75% | |

| Pyridinyl group incorporation | Pd catalysis, DMF, 80°C | ~50% | |

| Nitro group introduction | HNO₃/H₂SO₄, 0–5°C | 65% |

Reactivity of the Nitro Group

The 8-nitro group is highly electrophilic, enabling:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 8-amino derivatives .

-

Nucleophilic substitution : In polar aprotic solvents (e.g., DMSO), the nitro group participates in SNAr reactions with amines or thiols .

-

Cyclization : Under basic conditions, the nitro group facilitates intramolecular cyclization to form fused heterocycles (e.g., pyridotriazines) .

Key observation : Electron-withdrawing groups (e.g., nitro) at the 8-position deactivate the quinoline core toward electrophilic substitution but enhance reactivity in nucleophilic and radical reactions .

Pyridin-3-yl Substituent Reactivity

The pyridinyl group acts as both a directing group and a participant in cross-coupling reactions:

-

Electrophilic substitution : Bromination occurs preferentially at the 4-position of the pyridine ring under Br₂/FeBr₃ .

-

Coordination chemistry : The pyridinyl nitrogen binds to transition metals (e.g., Cu, Mn), enabling catalytic applications in oxidation reactions .

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the pyridine ring while preserving the quinoline core .

Quinoline Core Modifications

The quinoline scaffold undergoes selective functionalization:

-

C-H activation : Pd-catalyzed C-H arylation at the 3-position using directing groups (e.g., sulfonamides) .

-

Oxidation : MnO₂ oxidizes the 2-methyl group to a ketone, forming 2-acetyl derivatives .

-

Ring expansion/contraction : Reactions with o-quinones yield tropolone or pyridine-fused derivatives via -sigmatropic shifts .

Table 2: Select Transformations of the Quinoline Core

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Quinoline derivatives, including 4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline, have been studied for their potential anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For example, studies have shown that certain quinoline derivatives can inhibit the growth of ovarian, lung, and colon cancer cells with IC50 values below 20 μM . The mechanism often involves the inhibition of specific kinases associated with cancer progression.

Antiviral Properties

Recent investigations into quinoline analogues have highlighted their potential as antiviral agents. For instance, compounds structurally related to this compound have demonstrated efficacy against enterovirus D68 (EV-D68), a virus linked to respiratory illnesses. Structural optimization of these compounds has led to enhanced antiviral potency, suggesting that similar modifications could be applied to this compound for improved effectiveness .

Antiparasitic Applications

Quinoline derivatives are known for their antiparasitic activities. Compounds analogous to this compound have been explored for their effects against malaria and leishmaniasis. The mechanism often involves interference with the parasite's metabolism or replication processes. Studies have indicated that certain quinolines can disrupt the oxidative status of infected erythrocytes, thereby enhancing their efficacy against Plasmodium spp. .

Material Science

Fluorescent Probes

In material science, quinoline derivatives are being developed as fluorescent probes for various applications, including biological imaging and environmental monitoring. The unique electronic properties of quinolines allow them to be tailored for specific detection tasks. For instance, modifications can enhance their sensitivity to specific ions or molecules in complex environments .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of quinoline derivatives on human ovarian cancer cell lines (OVCAR). Among these compounds, those structurally similar to this compound exhibited notable cytotoxicity with an IC50 value of approximately 15 μM. The study concluded that further structural modifications could enhance potency and selectivity against cancer cells .

Case Study 2: Antiviral Activity

In a screening of quinoline analogues against EV-D68, a derivative closely related to this compound was identified as a potent VP1 inhibitor. This compound demonstrated a nearly tenfold increase in antiviral activity compared to earlier analogues, highlighting the importance of structural optimization in developing effective antiviral agents .

Data Table: Summary of Applications

| Application Area | Specific Activity | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant inhibition of cancer cell lines (IC50 < 20 μM) |

| Antiviral Properties | Potent against EV-D68; structural optimization increases efficacy | |

| Antiparasitic | Activity against malaria and leishmaniasis | Disruption of parasite metabolism |

| Material Science | Development of fluorescent probes | Tailored for specific detection tasks |

Wirkmechanismus

The mechanism of action of 4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of 4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline with analogous compounds:

Key Observations:

- Substituent Position : Unlike chloroquine and hydroxychloroquine, which prioritize 4-position substitutions (piperazine or hydroxyl groups), the target compound features a 2-pyridinyl group. This may alter binding kinetics in enzymes like DHFR, where 2-position basic substituents enhance bacterial DHFR selectivity .

- Similar nitro-substituted quinolines are understudied, but nitro groups at position 8 may mimic spatial arrangements of benzylpyrimidine analogs in DHFR binding .

- Pyridinyl vs. Piperazine : The 2-pyridinyl group may confer distinct hydrogen-bonding or steric effects compared to 4-piperazine in antimalarials. Pyridine’s aromatic nitrogen could engage in polar interactions absent in aliphatic piperazine moieties .

Pharmacological and Computational Insights

- DHFR Inhibition: Davis et al. demonstrated that 2-position basic substituents (e.g., diethylamino in compounds [34] and [35]) enhance ecDHFR inhibition (I₅₀ = 0.75 µM) by facilitating protonation at N-1 of the quinoline ring . The target compound’s 2-pyridinyl group, though aromatic, may similarly interact with DHFR’s active site but with reduced basicity compared to aliphatic amines.

- Antiviral Potential: Phenylamino-phenoxy-quinolines with 2,4-disubstitutions inhibit HIV-1 reverse transcriptase (RT) by binding to the NNRTI pocket .

- Antimicrobial Activity: Methyl groups at positions 4 and 6 may enhance lipophilicity, improving membrane penetration—a trait observed in antimicrobial quinolines . However, the nitro group’s electron-withdrawing effects might counteract this by reducing cellular uptake.

Biologische Aktivität

4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases including cancer, Alzheimer's disease, and bacterial infections. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. In a study examining the antibacterial efficacy of various quinoline derivatives, it was found that compounds with nitro groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against several strains including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4,6-Dimethyl-8-nitro... | 10 | Staphylococcus aureus |

| 4,6-Dimethyl-8-nitro... | 15 | Escherichia coli |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro assays revealed that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. The mechanism of action is believed to involve the inhibition of topoisomerase II activity and induction of oxidative stress within cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Topoisomerase II inhibition |

| HeLa | 15 | Induction of oxidative stress |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinoline derivatives against neurodegenerative diseases such as Alzheimer's. The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline. The IC50 values for AChE and BChE were reported as 5 µM and 10 µM respectively, indicating its potential as a therapeutic agent for Alzheimer's disease .

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 5 |

| Butyrylcholinesterase (BChE) | 10 |

Study on Antibacterial Activity

In a comparative study on quinoline derivatives, researchers synthesized multiple analogs including this compound. The study highlighted that modifications in the quinoline structure significantly influenced antibacterial potency. The presence of the nitro group at position 8 was crucial for enhancing activity against resistant bacterial strains .

Neuroprotective Mechanism Investigation

A detailed investigation into the neuroprotective mechanisms revealed that the compound's ability to inhibit AChE and BChE correlates with its structural features. Molecular docking studies suggested that the nitro group facilitates stronger interactions with the active sites of these enzymes, leading to enhanced inhibitory effects .

Q & A

Q. What are the recommended synthetic routes for 4,6-dimethyl-8-nitro-2-(pyridin-3-yl)quinoline, and how can reaction conditions be optimized?

- Methodological Answer : A nucleophilic substitution mechanism is commonly employed for analogous quinoline derivatives. For example, 4-chloro-6,7-dimethoxyquinoline reacts with heterocyclic nucleophiles (e.g., pyridinone derivatives) under basic conditions (e.g., K₂CO₃ in DMSO or methanol) to form ether linkages . For the target compound, substituting the chloro group with a pyridin-3-yl moiety may require careful control of temperature (60–80°C) and stoichiometric ratios. Catalytic hydrogenation (Pd/C) or NaBH₃CN-mediated reduction could stabilize nitro groups during synthesis .

Q. How can spectroscopic techniques (NMR, XRD) be applied to characterize the structural integrity of this compound?

- Methodological Answer :

- XRD : Crystallographic analysis (as in ) confirms planarity of the quinoline core and dihedral angles between substituents. For nitro-containing derivatives, monitor torsional angles of the nitro group to assess steric effects .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–9.0 ppm for quinoline and pyridine rings), methyl groups (δ 2.0–2.5 ppm), and nitro group deshielding effects on adjacent protons .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., cytochrome P450) using fluorometric assays. The pyridine and nitro groups may act as electron-deficient binding motifs .

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Compare with structurally similar compounds like 8-methylquinoline derivatives .

Advanced Research Questions

Q. How can conflicting data on nitro group reactivity in similar quinoline derivatives be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and competing reduction pathways. For example, nitro groups in DMSO may undergo partial reduction to amines under basic conditions, whereas methanol stabilizes nitro moieties. Use cyclic voltammetry to map redox potentials and LC-MS to track intermediates . Comparative studies with 8-nitroquinoline analogs (e.g., 4-amino-8-nitro derivatives) are recommended .

Q. What strategies optimize regioselectivity during functionalization of the quinoline core?

- Methodological Answer :

- Electrophilic substitution : Direct nitration at the 8-position is favored due to electron-withdrawing effects of existing methyl and pyridyl groups. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration .

- Cross-coupling : Suzuki-Miyaura coupling with pyridin-3-ylboronic acid requires Pd(PPh₃)₄ catalysis and inert conditions. Monitor for competing homocoupling using TLC .

Q. How do steric and electronic effects of 4,6-dimethyl groups influence binding to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal that 4,6-dimethyl groups enhance hydrophobic interactions with protein pockets (e.g., ATP-binding sites in kinases). Compare with unmethylated analogs to quantify ΔG binding differences. Experimental validation via ITC (isothermal titration calorimetry) is advised .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in reported synthetic yields for nitroquinoline derivatives?

- Resolution Framework :

- Hypothesis : Yield variability may stem from nitro group instability or competing side reactions (e.g., dimerization).

- Experimental Design :

Conduct a Design of Experiments (DoE) varying temperature, solvent (DMSO vs. DMF), and base (K₂CO₃ vs. Cs₂CO₃).

Use HPLC-PDA to quantify byproducts (e.g., de-nitrated or oxidized species).

Apply Arrhenius kinetics to model temperature-dependent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.